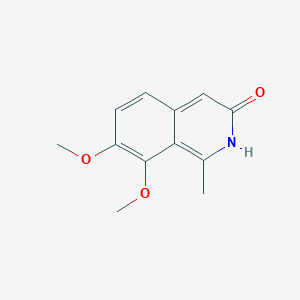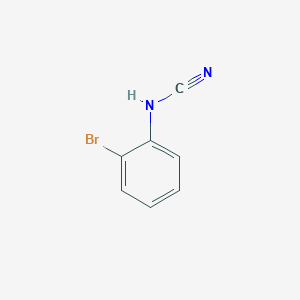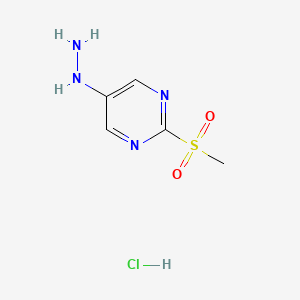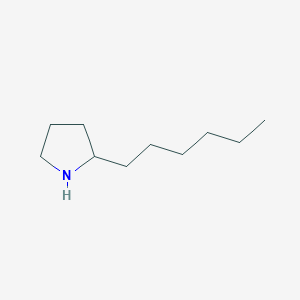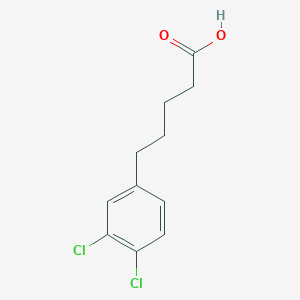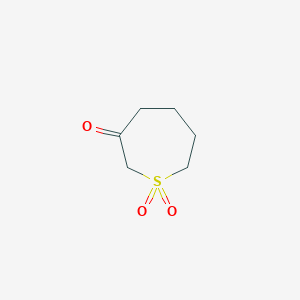
Thiacycloheptan-3-one 1,1-dioxide
描述
Thiacycloheptan-3-one 1,1-dioxide is a chemical compound known for its unique structure and versatile applications in scientific research. It is a member of the thiacycloheptane family, characterized by a seven-membered ring containing a sulfur atom. The presence of the 1,1-dioxide functional group imparts distinct chemical properties to the compound, making it valuable in various fields of study.
作用机制
Target of Action
Thiacycloheptan-3-one 1,1-dioxide primarily targets the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and division, and the regulation of specific signaling pathways.
Mode of Action
It is believed to involve the formation of a covalent bond with the enzyme, leading to a change in its activity .
Biochemical Pathways
Given its target, it is likely to impact pathways involving tyrosine phosphorylation . This can have downstream effects on various cellular processes, including signal transduction, cell cycle progression, and apoptosis.
Result of Action
Given its target, it is likely to modulate cellular processes regulated by tyrosine phosphorylation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially impact its action .
生化分析
Biochemical Properties
Thiacycloheptan-3-one 1,1-dioxide plays a significant role in biochemical reactions, particularly in the synthesis of heterocycles. It interacts with various enzymes and proteins, facilitating the formation of sulfur-containing heterocyclic compounds. The compound’s interactions are primarily through hydrogen bonding and coordination interactions, which help stabilize the reaction intermediates and enhance the efficiency of the synthesis process .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of ATP-sensitive potassium channels, which are crucial for maintaining cellular homeostasis . Additionally, it has shown potential anti-inflammatory and antiviral activities, making it a compound of interest for therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with enzymes and proteins is key to its mechanism of action. These interactions often result in the modulation of enzymatic activity, which can have downstream effects on various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. The compound has shown to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that the compound can maintain its biochemical activity, making it suitable for prolonged experimental use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as anti-inflammatory and antiviral activities. At higher doses, toxic or adverse effects have been observed, including potential hepatotoxicity and nephrotoxicity. These findings highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the tricarboxylic acid cycle and oxidative phosphorylation. It interacts with enzymes such as succinate dehydrogenase and cytochrome c oxidase, influencing metabolic flux and metabolite levels. These interactions are crucial for the compound’s role in cellular energy production and overall metabolic regulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biochemical efficacy. The compound’s distribution is influenced by its hydrophobicity and ability to form stable complexes with transport proteins .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytosol, mitochondria, and nucleus. Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to these compartments. The compound’s localization is crucial for its role in modulating cellular processes and maintaining cellular homeostasis .
准备方法
Synthetic Routes and Reaction Conditions
Thiacycloheptan-3-one 1,1-dioxide can be synthesized through several methods. One common approach involves the oxidation of thiacycloheptan-3-one using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the sulfur atom being oxidized to form the 1,1-dioxide group .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing efficient catalysts and controlled reaction conditions to ensure consistent product quality.
化学反应分析
Types of Reactions
Thiacycloheptan-3-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the 1,1-dioxide group back to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve moderate temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted thiacycloheptanes. These products are often used as intermediates in the synthesis of more complex molecules .
科学研究应用
Thiacycloheptan-3-one 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocycles and other complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a precursor for drug development.
Industry: this compound is used in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
Thiopyran-3-one 1,1-dioxides: These compounds share a similar sulfur-containing ring structure and are used in the synthesis of heterocycles.
Thiophene 1,1-dioxides: Known for their reactivity and versatility in organic synthesis.
3-Cyanothiete 1,1-dioxide: A small reactive molecule used in preparative organic chemistry.
Uniqueness
Thiacycloheptan-3-one 1,1-dioxide stands out due to its seven-membered ring structure, which imparts unique chemical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.
属性
IUPAC Name |
1,1-dioxothiepan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c7-6-3-1-2-4-10(8,9)5-6/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZMNMCXPNZNIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)CC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36165-01-2 | |
| Record name | 1lambda6-thiepane-1,1,3-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![butyl N-[2,2,2-trifluoro-1-(2-toluidino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3041694.png)
![Ethyl 2-[(2-chlorobenzoyl)amino]-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate](/img/structure/B3041696.png)
![Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate](/img/structure/B3041697.png)




